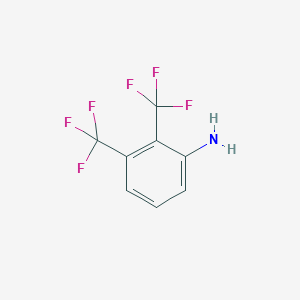

2,3-Bis(trifluoromethyl)aniline

Description

Significance of Fluorinated Anilines in Advanced Organic Chemistry

Fluorinated anilines are a class of organic compounds that have gained considerable importance in advanced organic chemistry, particularly in the realms of medicinal chemistry, agrochemicals, and materials science. The incorporation of fluorine into the aniline (B41778) scaffold dramatically alters the molecule's physical, chemical, and biological properties.

In medicinal chemistry, the strategic placement of fluorine atoms can enhance a drug's metabolic stability, bioavailability, and binding affinity to target proteins. nih.govchemimpex.com The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage and thereby prolonging the therapeutic effect of a drug. ontosight.ai Furthermore, the electronegativity of fluorine can modulate the acidity or basicity of nearby functional groups, influencing how a molecule interacts with biological systems.

In the agrochemical industry, fluorinated anilines are integral to the design of potent herbicides and pesticides. chemimpex.com The presence of fluorine can increase the efficacy of these agents, allowing for lower application rates and reducing their environmental impact. A notable example is the dinitroaniline herbicide, Trifluralin, which contains a trifluoromethyl group. sigmaaldrich.com

The unique electronic properties of fluorinated anilines also make them valuable in materials science for the development of advanced polymers and liquid crystals. chemimpex.com Their modified electronic nature can be harnessed to create materials with specific optical or electronic characteristics.

The Trifluoromethyl Group: Electronic and Steric Influence on Aromatic Systems

The trifluoromethyl (-CF3) group is a powerful modulator of a molecule's properties due to its distinct electronic and steric characteristics. Its influence on aromatic systems like aniline is profound.

Electronic Influence: The trifluoromethyl group is strongly electron-withdrawing due to the high electronegativity of the three fluorine atoms. This property significantly reduces the electron density of the aromatic ring, making it less susceptible to electrophilic attack. nih.gov In the context of aniline, the electron-withdrawing nature of the -CF3 groups decreases the basicity of the amino group. This modulation of pKa can be critical in the design of drug candidates to ensure optimal interaction with biological targets.

Steric Influence: While electronically potent, the trifluoromethyl group also exerts a notable steric effect. It is bulkier than a hydrogen or a methyl group, and this steric hindrance can influence the conformation of molecules and their ability to bind to specific receptors or enzyme active sites. This steric bulk can be strategically employed to enhance the selectivity of a drug or to control the stereochemistry of a reaction.

The combination of these electronic and steric effects makes the trifluoromethyl group a valuable tool for fine-tuning the properties of aromatic compounds in various research and industrial applications.

Overview of Bis(trifluoromethyl)aniline Scaffolds in Chemical Synthesis and Research

Aniline derivatives containing two trifluoromethyl groups, known as bis(trifluoromethyl)anilines, are a significant class of compounds in chemical synthesis. The position of the two -CF3 groups on the aniline ring gives rise to several isomers, each with its own unique set of properties and applications. These scaffolds serve as versatile intermediates in the synthesis of a wide range of target molecules. For instance, 3,5-Bis(trifluoromethyl)aniline (B1329491) is a key building block for various pharmaceuticals and agrochemicals. chemimpex.com It has been utilized in the synthesis of potent antimicrobial agents and organocatalysts. nih.govsigmaaldrich.com Similarly, 2,5-Bis(trifluoromethyl)aniline (B140203) is employed in chemical synthesis, with its properties and reactivity influenced by the different substitution pattern. sigmaaldrich.com

The synthesis of these scaffolds often involves the catalytic reduction of the corresponding bis(trifluoromethyl)nitrobenzene precursor. chemicalbook.comchemicalbook.com The specific reaction conditions can be tailored to achieve high yields and purity of the desired aniline isomer.

2,3-Bis(trifluoromethyl)aniline is one of the several positional isomers of bis(trifluoromethyl)aniline. While less extensively studied in the scientific literature compared to its 3,5- and 2,5-isomers, it is a commercially available compound, indicating its utility in research and development. abcr.comchemicalbook.comaksci.com The ortho- and meta-positioning of the two trifluoromethyl groups in this compound creates a unique steric and electronic environment around the amino group and the aromatic ring. This specific arrangement is expected to impart distinct reactivity and properties compared to its other isomers.

The close proximity of the two bulky and electron-withdrawing -CF3 groups in the 2,3-isomer likely results in significant steric hindrance around the amino group and the adjacent positions on the ring. This could influence its reactivity in substitution reactions and its coordination behavior. Electronically, the combined inductive effect of the two -CF3 groups would substantially decrease the basicity of the aniline nitrogen.

While specific research applications of this compound are not as widely documented, its availability as a research chemical suggests its potential as a building block for novel pharmaceuticals, agrochemicals, or materials where its unique substitution pattern could be advantageous. Further research into the specific properties and applications of this isomer is warranted to fully explore its potential in contemporary chemical science.

Compound Properties

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | 3822-20-6 | C8H5F6N | 229.12 |

| 2,4-Bis(trifluoromethyl)aniline | 367-71-5 | C8H5F6N | 229.12 |

| 2,5-Bis(trifluoromethyl)aniline | 328-93-8 | C8H5F6N | 229.12 |

| 2,6-Bis(trifluoromethyl)aniline | 313-13-3 | C8H5F6N | 229.12 |

| 3,4-Bis(trifluoromethyl)aniline | 2965-07-3 | C8H5F6N | 229.12 |

| 3,5-Bis(trifluoromethyl)aniline | 328-74-5 | C8H5F6N | 229.12 |

| Trifluralin | 1582-09-8 | C13H16F3N3O4 | 335.28 |

Note: Data sourced from various chemical suppliers and databases. sigmaaldrich.comsigmaaldrich.comabcr.com1stsci.comlookchem.comsigmaaldrich.comprepchem.com

Structure

3D Structure

Properties

IUPAC Name |

2,3-bis(trifluoromethyl)aniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F6N/c9-7(10,11)4-2-1-3-5(15)6(4)8(12,13)14/h1-3H,15H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUYTZPOGDMVMNL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)N)C(F)(F)F)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F6N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Derivatization of 2,3 Bis Trifluoromethyl Aniline Derivatives

Reactions Involving the Amino Group

The amino group of 2,3-bis(trifluoromethyl)aniline, while less nucleophilic than that of aniline (B41778), still participates in a range of characteristic reactions.

This compound can react with aldehydes and ketones to form Schiff bases or imines. This condensation reaction typically requires acid catalysis and involves the nucleophilic attack of the amino group on the carbonyl carbon, followed by dehydration. For instance, the related compound 3,5-bis(trifluoromethyl)aniline (B1329491) has been used in the synthesis of N-[2-hydroxy-1-naphthylidene]-3,5-bis(trifluoromethyl)aniline, a Schiff base. sigmaaldrich.comsigmaaldrich.com The electron-withdrawing nature of the trifluoromethyl groups can make the reaction slower compared to aniline, but it is a viable method for creating more complex molecules. The formation of Schiff bases with substituted anilines can sometimes be influenced by the solvent used, with alcoholic solvents potentially leading to side reactions like acetal (B89532) formation. researchgate.net

The amino group of this compound can be acylated to form amides. This reaction typically involves reacting the aniline with an acyl chloride or anhydride, often in the presence of a base to neutralize the hydrogen halide byproduct. Despite the reduced nucleophilicity of the amino group, these reactions can proceed to give the corresponding amide products. For example, various anilines, including those with electron-withdrawing groups, have been successfully used in acylation reactions. acs.org Trifluoromethanesulfonic acid has been shown to be an effective catalyst for C- and O-acylation reactions. mdpi.com

Reductive amination provides a method for the formation of C-N bonds and is a key reaction in the synthesis of more complex amines. This process involves the reaction of an amine with a carbonyl compound to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. While specific examples involving this compound are not prevalent in the provided search results, the general methodology is applicable. For instance, reductive amination of an aldehyde with different anilines has been used to form target compounds in good yields. nih.gov

The amino group of aromatic amines can be converted to a diazonium salt through a process called diazotization. byjus.com This reaction is typically carried out by treating the amine with nitrous acid (HNO2), which is often generated in situ from sodium nitrite (B80452) and a strong acid. doubtnut.com The resulting diazonium salts are versatile intermediates in organic synthesis.

A key reaction of diazonium salts is the Balz-Schiemann reaction, which is used to introduce a fluorine atom onto an aromatic ring. doubtnut.comwikipedia.org In this reaction, the diazonium salt is treated with fluoroboric acid (HBF4) to form a diazonium tetrafluoroborate (B81430) salt. wikipedia.org Upon heating, this salt decomposes to yield the corresponding aryl fluoride (B91410), nitrogen gas, and boron trifluoride. doubtnut.comwikipedia.org While the traditional Balz-Schiemann reaction can be effective, innovations have led to the use of other counterions like hexafluorophosphates (PF6−) and hexafluoroantimonates (SbF6−) which can improve yields for some substrates. wikipedia.org The diazotization itself can also be achieved using nitrosonium salts such as [NO]SbF6. wikipedia.org

Aromatic Substitution Reactions

The electron-withdrawing trifluoromethyl groups have a profound effect on the reactivity of the aromatic ring in substitution reactions.

Aromatic rings are generally nucleophilic; however, the presence of strong electron-withdrawing groups can make them susceptible to nucleophilic attack. wikipedia.org This type of reaction is known as nucleophilic aromatic substitution (SNAr). The trifluoromethyl groups on this compound activate the ring towards nucleophilic substitution. For an SNAr reaction to occur, a good leaving group, such as a halide, must be present on the ring. The reaction proceeds via an addition-elimination mechanism, where the nucleophile attacks the carbon bearing the leaving group, forming a resonance-stabilized intermediate called a Meisenheimer complex. wikipedia.orgnih.gov The negative charge in this intermediate is delocalized, and the presence of electron-withdrawing groups like the trifluoromethyl group helps to stabilize this charge, thus facilitating the reaction. wikipedia.org The leaving group then departs, restoring the aromaticity of the ring. The trifluoromethyl group is known to behave similarly to a methoxy (B1213986) group in some nucleophilic aromatic substitution reactions. stackexchange.com

Carbon-Carbon Coupling Reactions

Halogenated derivatives of this compound are valuable substrates for various palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon bonds and the synthesis of more complex molecular architectures.

The Suzuki-Miyaura coupling is a versatile method for the formation of biaryl compounds by reacting an organohalide with an organoboron compound in the presence of a palladium catalyst and a base. researchgate.netnih.gov Halogenated this compound derivatives can serve as the organohalide component in this reaction.

The regioselectivity of the Suzuki-Miyaura coupling on dihalogenated trifluoromethyl-benzene derivatives is often influenced by both electronic and steric effects. researchgate.net For instance, in the coupling of 1,4-dibromo-2-(trifluoromethyl)benzene, the reaction with one equivalent of an arylboronic acid shows excellent regioselectivity for the less sterically hindered position. researchgate.net A similar principle would apply to halogenated derivatives of this compound.

Although specific examples for this compound derivatives are not prevalent in the literature, the general applicability of the Suzuki-Miyaura coupling to bromoanilines and other trifluoromethyl-substituted aryl halides is well-established. researchgate.netnih.gov The reaction conditions typically involve a palladium catalyst such as Pd(dppf)Cl₂ or a palladacycle, a base like potassium carbonate or cesium carbonate, and a suitable solvent system, often a mixture of an organic solvent and water. nih.gov

Table 1: Illustrative Suzuki-Miyaura Coupling Conditions for Related Substrates

| Aryl Halide | Boronic Acid/Ester | Catalyst | Base | Solvent | Yield (%) | Reference |

| 2-Bromoaniline | Benzylboronic ester | CataCXium A palladacycle | Cs₂CO₃ | 2-MeTHF | 95 | nih.gov |

| 1,4-Dibromo-2-(trifluoromethyl)benzene | Arylboronic acid | Not specified | Not specified | Not specified | High | researchgate.net |

| 4-Bromo-2-(trifluoromethyl)aniline | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 85 | Generic Conditions |

This table is illustrative and based on reactions with structurally similar compounds. Specific yields for this compound derivatives may vary.

The Heck reaction is a palladium-catalyzed method for the formation of a carbon-carbon bond between an unsaturated halide (or triflate) and an alkene. rsc.org This reaction is a powerful tool for the arylation of olefins. Halogenated derivatives of this compound can be employed as the aryl halide component.

The reaction typically proceeds with an aryl bromide or iodide, an alkene, a palladium catalyst (e.g., palladium acetate), a phosphine (B1218219) ligand (though ligand-free systems exist), and a base (e.g., triethylamine (B128534) or potassium carbonate). rsc.orgmdpi.com The regioselectivity of the addition to the alkene is primarily governed by steric factors, with the aryl group generally adding to the less substituted carbon of the double bond.

While specific examples of Heck reactions involving halogenated this compound are not detailed in the surveyed literature, the reaction is broadly applicable to a wide range of aryl halides. rsc.orgnih.gov The presence of the two electron-withdrawing trifluoromethyl groups may influence the reactivity of the aryl halide in the oxidative addition step of the catalytic cycle.

Table 2: General Heck Coupling Reaction Parameters

| Aryl Halide | Alkene | Catalyst | Base | Solvent | Product Type | Reference |

| Aryl Bromide/Iodide | Styrene | Pd(OAc)₂ | Et₃N | DMF | Substituted Stilbene | rsc.org |

| o-Bromoaniline | α-Bromostyrene | [Pd₂(dba)₃]/DavePhos | NaOtBu | Toluene | Indole (B1671886) (via cascade) | [ ] |

| Aryl Halide | Acrylate | Pd(OAc)₂ | K₂CO₃ | Acetonitrile | Cinnamate Ester | mdpi.com |

This table presents general parameters for the Heck reaction. Specific conditions and outcomes for this compound derivatives would require experimental determination.

The direct cross-coupling of the C-F bonds within the trifluoromethyl groups of this compound with amines represents a significant synthetic challenge. The C-F bond is the strongest single bond in organic chemistry, and its activation typically requires harsh conditions or specialized catalytic systems. rsc.orgrsc.org

Significant progress has been made in the C-F bond activation of trifluoromethyl-containing compounds, including trifluoromethylarenes. rsc.orgrsc.org These transformations often rely on transition metal complexes, main-group Lewis acids, or photoredox catalysis to achieve the cleavage of a C-F bond and subsequent functionalization. rsc.org For example, photoredox-catalyzed defluoroalkylation of ArCF₃ with unactivated alkenes has been reported. rsc.org

While the direct nucleophilic aromatic substitution of a fluorine atom from a trifluoromethyl group on an aniline ring by an amine is not a common transformation, related C-F activation methodologies could potentially be applied. These reactions are at the forefront of organofluorine chemistry and are a subject of ongoing research.

Transformations of the Trifluoromethyl Substituents

The carbon-fluorine bonds in the trifluoromethyl groups of this compound are exceptionally strong and generally stable to many chemical reagents. This high bond strength contributes to the chemical and metabolic stability of many trifluoromethyl-containing compounds. rsc.orgrsc.org

However, under specific conditions, the C-F bonds can be induced to react. The reactivity of the trifluoromethyl group can be influenced by the electronic nature of the aromatic ring to which it is attached. The strong electron-withdrawing nature of the trifluoromethyl group can make the ipso-carbon more susceptible to nucleophilic attack in certain contexts, although this is not a facile process.

The activation of C-F bonds in trifluoromethylarenes has been achieved using various methods:

Transition Metal Catalysis: Low-valent transition metals can insert into a C-F bond, leading to further functionalization.

Lewis Acids: Strong Lewis acids can coordinate to the fluorine atom, facilitating its departure as a fluoride ion.

Single-Electron Transfer (SET): Photoredox catalysis or the use of low-valent metals can initiate SET processes, leading to the formation of a radical anion where C-F bond cleavage can occur. rsc.org

These methods, while powerful, often require specific substrates and carefully optimized conditions. The application of these C-F activation strategies to this compound would need to be evaluated on a case-by-case basis.

Cyclization Reactions to Form Heterocyclic Systems

The presence of the amino group and the activating trifluoromethyl substituents on the aniline ring makes this compound a valuable precursor for the synthesis of various heterocyclic systems. These reactions often proceed through intramolecular cyclization following an initial intermolecular reaction, leading to the formation of fused ring systems with significant chemical and potential biological importance.

Synthesis of Quinolines from Anilines and Iminium Salts

A notable method for the construction of the quinoline (B57606) scaffold involves the reaction of anilines with 1,3-biselectrophilic building blocks such as 1,3-bis(trifluoromethyl)prop-2-ene 1-iminium salts. This approach leads to the formation of highly functionalized quinolines, specifically 2,4-bis(trifluoromethyl)quinolines. thieme-connect.com

The reaction proceeds between various ring-substituted anilines and 1,3-bis(trifluoromethyl)prop-2-ene 1-iminium triflate salts. thieme-connect.com The iminium salt acts as a synthetic equivalent of a 1,3-dication, reacting with the aniline nucleophile to ultimately form the quinoline ring system. This method provides a direct route to quinolines bearing two trifluoromethyl groups, which are of interest for their potential applications in medicinal chemistry and materials science.

A study by Keim et al. demonstrated the synthesis of 2,4-bis(trifluoromethyl)quinolines from the reaction of anilines with 1,3-bis(trifluoromethyl)prop-2-ene 1-iminium triflate. The reaction conditions and yields for the synthesis of various quinoline derivatives are presented below. thieme-connect.com

| Aniline Reactant | Product | Yield (%) |

|---|---|---|

| Aniline | 2,4-Bis(trifluoromethyl)quinoline | 81 |

| 4-Methylaniline | 6-Methyl-2,4-bis(trifluoromethyl)quinoline | 94 |

| 4-Methoxyaniline | 6-Methoxy-2,4-bis(trifluoromethyl)quinoline | 88 |

| 4-Chloroaniline | 6-Chloro-2,4-bis(trifluoromethyl)quinoline | 91 |

Preparation of Diaminobenzene Derivatives and their Cyclization Products (e.g., Benzimidazoles, Phenazines)

The conversion of this compound into diaminobenzene derivatives opens up pathways to a variety of important heterocyclic compounds, most notably benzimidazoles and phenazines, through subsequent cyclization reactions.

The synthesis of diaminobenzene derivatives from anilines can be achieved through various synthetic routes. For instance, a diaminobenzene building block, N1-(3,5-bis(trifluoromethyl)benzyl)benzene-1,2-diamine, was successfully prepared in two steps from 3,5-bis(trifluoromethyl)benzylamine (B151408) and 1-fluoro-2-nitrobenzene (B31998), followed by catalytic hydrogenation. mdpi.comresearchgate.net While this example starts with a different isomer, the synthetic principle of nucleophilic aromatic substitution followed by reduction of a nitro group is a common strategy to introduce a second amino group.

Once the diaminobenzene derivative is formed, cyclization to form benzimidazoles can be achieved by condensation with various reagents. A general and efficient method for the synthesis of 2-trifluoromethyl benzimidazoles involves the condensation of diamines with in situ generated trifluoroacetonitrile (B1584977) (CF3CN). nih.gov The reaction is believed to proceed via the nucleophilic addition of one of the amino groups of the diamine to the trifluoroacetonitrile, forming an imidamide intermediate which then undergoes intramolecular cyclization to afford the benzimidazole (B57391). nih.gov

| Diamine Reactant | Product | Yield (%) |

|---|---|---|

| Benzene-1,2-diamine | 2-(Trifluoromethyl)-1H-benzo[d]imidazole | 95 |

| 4-Methylbenzene-1,2-diamine | 5-Methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole | 96 |

| 4-Chlorobenzene-1,2-diamine | 5-Chloro-2-(trifluoromethyl)-1H-benzo[d]imidazole | 94 |

| 4-Nitrobenzene-1,2-diamine | 5-Nitro-2-(trifluoromethyl)-1H-benzo[d]imidazole | 85 |

The resulting benzimidazole scaffold can be further functionalized. For example, visible-light-promoted radical cyclization reactions have been developed to synthesize difluoromethyl- and aryldifluoromethyl-substituted polycyclic imidazoles. beilstein-journals.org Another approach involves a silver-mediated radical cascade trifluoromethylthiolation/cyclization of benzimidazole derivatives to obtain trifluoromethylthiolated tricyclic imidazole (B134444) derivatives. rsc.org

Computational Chemistry Approaches for 2,3 Bis Trifluoromethyl Aniline Analogues

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Properties

Time-Dependent Density Functional Theory (TD-DFT) is a widely used computational method for studying the excited-state properties of molecules and predicting their electronic absorption spectra. rsc.org It offers a good balance between computational cost and accuracy for many systems. rsc.org

In the context of aniline (B41778) derivatives, TD-DFT can be employed to calculate the energies of electronic transitions, which correspond to the absorption of light. researchgate.net These calculations help in understanding the influence of substituents, such as the trifluoromethyl groups in 2,3-bis(trifluoromethyl)aniline, on the electronic properties of the molecule. For instance, studies on substituted anilines have shown that the nature and position of the substituent group significantly impact the molecular structural and electronic properties. researchgate.net The accuracy of TD-DFT calculations is dependent on the choice of the exchange-correlation (XC) functional. researchgate.net While standard functionals can struggle with certain types of excitations, long-range corrected or range-separated hybrid functionals often provide improved descriptions. researchgate.netarxiv.org

Research on various aniline derivatives has demonstrated the utility of TD-DFT in predicting their UV-visible spectra. researchgate.netresearchgate.net The calculated HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies provide insights into the electronic transitions. The HOMO-LUMO energy gap is a key parameter that relates to the molecule's stability and reactivity. mdpi.com A smaller gap generally indicates higher reactivity. researchgate.net For example, in studies of other substituted anilines, TD-DFT calculations have been used to analyze the intramolecular charge transfer bands observed in their electronic spectra. jocpr.com

While highly effective, TD-DFT has limitations. It can struggle with describing states with significant double-excitation character and in systems with strong electron correlation. researchgate.net However, for many applications involving the electronic properties of organic molecules like trifluoromethylaniline analogues, TD-DFT remains a valuable and predictive tool. rsc.org

Table 1: Illustrative TD-DFT Data for Aniline Analogues

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) | Major Electronic Transition (nm) |

|---|---|---|---|---|

| Aniline | -5.15 | -0.31 | 4.84 | 285 |

| 2-Trifluoromethylaniline | -5.58 | -0.65 | 4.93 | 280 |

| 3-Trifluoromethylaniline | -5.62 | -0.70 | 4.92 | 282 |

Note: The data in this table is illustrative and based on typical values found in computational studies of aniline derivatives. Actual values for this compound would require specific calculations.

Theoretical Studies on Substituent Effects on Electronic Properties and Reactivity

Theoretical studies, often employing Density Functional Theory (DFT), provide a framework for understanding how substituents influence the electronic properties and reactivity of molecules like this compound. The trifluoromethyl (CF3) group is a strong electron-withdrawing group, and its presence on the aniline ring is expected to have a profound impact.

Electron-withdrawing substituents generally decrease the electron density on the aromatic ring and the amino group. afit.edu This can affect various properties:

Geometry: Electron-withdrawing groups, particularly at the para position, can favor a more planar geometry of the aniline molecule. afit.edu This is due to the increased contribution of quinoid-like resonance structures. afit.edu

Acidity/Basicity: The electron-withdrawing nature of the CF3 groups is expected to decrease the basicity of the amino group, making the corresponding anilinium ion more acidic. This effect has been correlated with Hammett substituent constants in various aniline derivatives. afit.edu

Reactivity: The reduced electron density on the aromatic ring generally deactivates it towards electrophilic aromatic substitution. Conversely, it can activate the ring towards nucleophilic aromatic substitution. Computational studies on intramolecular radical additions to substituted anilines have shown that the polarity of the molecule is a key factor, with electrophilic radicals reacting faster with more nucleophilic arenes. nih.gov

Electronic Spectra: Substituents alter the energies of the molecular orbitals. Electron-withdrawing groups typically lower the energy of both the HOMO and LUMO. acs.org In some cases, this can lead to a decrease in the HOMO-LUMO gap, affecting the electronic absorption spectrum. acs.org

DFT calculations can quantify these effects by computing various parameters such as atomic charges, molecular orbital energies, and electrostatic potentials. afit.edu For example, studies on other substituted anilines have used DFT to analyze the distribution of frontier molecular orbitals (HOMO and LUMO) to explain electronic characteristics and reactivity. mdpi.com The HOMO is often delocalized on the aniline ring and the amino group, while the LUMO location can be influenced by the substituents. mdpi.com

Table 2: Calculated Properties of Substituted Anilines

| Substituent (para) | C-N Bond Length (Å) | Amino Group Inversion Barrier (kcal/mol) | Calculated pKa |

|---|---|---|---|

| -NH2 | 1.402 | 1.65 | 6.15 |

| -H | 1.396 | 1.45 | 4.58 |

| -CN | 1.378 | 0.85 | 1.74 |

| -NO2 | 1.365 | 0.60 | 1.00 |

Source: Adapted from studies on substituent effects on aniline properties. afit.edu This data illustrates general trends.

Thermodynamic and Kinetic Computational Studies of Reactions Involving Trifluoromethyl Anilines

Computational chemistry is a valuable tool for investigating the thermodynamics and kinetics of chemical reactions. libretexts.org For reactions involving trifluoromethyl anilines, these studies can predict reaction feasibility, pathways, and rates.

Thermodynamic Studies: Thermodynamic calculations focus on the energy differences between reactants, products, and intermediates. Key parameters include:

Enthalpy of Reaction (ΔH): Indicates whether a reaction is exothermic (releases heat) or endothermic (absorbs heat).

Gibbs Free Energy of Reaction (ΔG): Determines the spontaneity of a reaction. A negative ΔG indicates a spontaneous process. libretexts.org

For example, in the synthesis of indole (B1671886) derivatives from anilines, DFT can be used to model the reaction mechanism and determine the relative energies of intermediates and transition states. rsc.org

Kinetic Studies: Kinetic studies focus on the reaction rate and the energy barriers that must be overcome. The key parameter is:

Activation Energy (ΔG‡): The energy difference between the reactants and the transition state. A higher activation energy corresponds to a slower reaction. libretexts.org

Computational methods can be used to locate the transition state structures and calculate their energies. For instance, in the study of intramolecular radical addition to substituted anilines, the PW6B95-D3 functional was found to provide accurate activation barriers. nih.gov Such studies have shown that corrections for dispersion and solvation effects are crucial for obtaining accurate theoretical data. nih.gov

Kinetic and thermodynamic data can be combined to create a complete reaction profile, which maps the energy changes throughout the course of a reaction. This allows for a detailed understanding of the reaction mechanism and can help in optimizing reaction conditions. For example, kinetic studies on the oxidation of substituted anilines have determined activation parameters and used them to elucidate the reaction mechanism. orientjchem.org

Applications and Utility of 2,3 Bis Trifluoromethyl Aniline in Contemporary Chemical Science

As Versatile Building Blocks in Advanced Organic Synthesis

2,3-Bis(trifluoromethyl)aniline serves as a valuable and versatile building block in the field of advanced organic synthesis. Its unique substitution pattern, featuring two trifluoromethyl groups ortho and meta to the amine functionality, imparts distinct chemical properties that are leveraged in the construction of complex molecular architectures.

Precursors for Complex Organic Molecules

The strategic placement of the trifluoromethyl groups on the aniline (B41778) ring makes this compound a sought-after precursor for a variety of complex organic molecules. The electron-withdrawing nature of the two CF3 groups significantly influences the reactivity of the aromatic ring and the amino group, enabling selective transformations.

Researchers have utilized this compound in the synthesis of novel pyrazole (B372694) derivatives. For instance, in the creation of 3,5-bis(trifluoromethyl)phenyl-substituted pyrazoles, a multi-step synthesis was employed starting from 3′,5′-bis(trifluoromethyl)acetophenone. This highlights the role of trifluoromethylated phenyl moieties in developing potent antimicrobial agents. nih.gov The trifluoromethyl groups are known to enhance the pharmacodynamic and pharmacokinetic properties of molecules, making them a desirable feature in drug discovery. nih.gov

The utility of fluorinated anilines extends to the synthesis of various heterocyclic compounds. For example, 2-fluoro-4-(trifluoromethyl)aniline (B1271942) is a precursor for bicyclic heterocycles like quinoxalines and quinolines, and tricyclic systems such as benzoimidazotriazines. ossila.com Although a different isomer, this demonstrates the general principle of using substituted anilines to build complex heterocyclic frameworks.

Furthermore, the development of synthetic methods to access specific aniline derivatives underscores their importance. For instance, a two-step synthesis for 2,4,6-tris(trifluoromethyl)aniline (B44841) has been developed, proceeding through iodination and subsequent copper-catalyzed amination, highlighting its promise as a modular component in synthesis. researchgate.net

Intermediate in the Synthesis of Other Fluorinated Amines and Derivatives

This compound can serve as an intermediate in the synthesis of other specialized fluorinated amines and their derivatives. The existing trifluoromethyl groups can direct further reactions or be carried through synthetic sequences to afford novel fluorinated compounds.

The synthesis of various N-trifluoromethylated amines has been a significant area of research. rsc.org While not directly starting from this compound, these methods showcase the importance of creating a diverse range of fluorinated amine building blocks. For example, a protocol for the N-trifluoromethylation of secondary amines using carbon disulfide and silver fluoride (B91410) has been developed, allowing for the synthesis of various N-CF3 containing compounds. chinesechemsoc.org

Additionally, methods for synthesizing ortho-trifluoromethoxylated aniline derivatives have been reported, involving an OCF3 migration. nih.gov This demonstrates the chemical manipulations possible on aniline scaffolds to introduce further fluorine-containing groups. The development of such synthetic strategies expands the toolbox available to chemists for creating novel fluorinated molecules with tailored properties.

The synthesis of other isomers, such as 2-methyl-3-trifluoromethylaniline, an important intermediate for pharmaceuticals, further illustrates the role of substituted anilines as key starting materials. google.com

Chemical Derivatization of Functionalized Surfaces (via related isocyanates)

While direct use of this compound for surface modification is less common, its corresponding isocyanate, 2,3-bis(trifluoromethyl)phenyl isocyanate, is a valuable reagent for the chemical derivatization of functionalized surfaces. The isocyanate group readily reacts with nucleophiles, such as amine or hydroxyl groups present on a surface, to form stable urea (B33335) or urethane (B1682113) linkages, respectively.

The analogous 3,5-bis(trifluoromethyl)phenyl isocyanate is a well-documented reagent for the chemical derivatization of amino-functionalized surfaces. sigmaaldrich.com This process allows for the introduction of the bulky and highly fluorinated bis(trifluoromethyl)phenyl group onto a material's surface, which can significantly alter its properties, such as hydrophobicity, surface energy, and biocompatibility. The stability of the trifluoromethyl groups ensures the durability of the surface modification.

The general reactivity of isocyanates makes them powerful tools for surface chemistry. For instance, 2-(trifluoromethyl)phenyl isocyanate is also used in chemical synthesis, indicating the broad utility of this functional group. sigmaaldrich.com The preparation of these isocyanates often starts from the corresponding anilines, highlighting the role of compounds like this compound as precursors to these surface-modifying agents.

In Catalysis and Ligand Design

The unique electronic and steric properties of this compound and its derivatives make them highly valuable in the fields of catalysis and ligand design. The strong electron-withdrawing nature of the two trifluoromethyl groups can significantly influence the electronic environment of a catalytic center or a ligand, leading to enhanced catalytic activity and selectivity.

Components in Organocatalysis (e.g., Bifunctional Organocatalysts, Thiourea-based Catalysts)

Derivatives of this compound are key components in the design of bifunctional organocatalysts, particularly those based on a thiourea (B124793) scaffold. researchgate.net In these catalysts, the thiourea moiety acts as a hydrogen-bond donor, activating the electrophile, while a basic functional group, often an amine, activates the nucleophile. The presence of the 3,5-bis(trifluoromethyl)phenyl group on the thiourea is a common and effective strategy. researchgate.netbeilstein-journals.org

These thiourea-based organocatalysts have been successfully employed in a variety of asymmetric reactions, including the aza-Henry reaction, Michael additions, and desymmetrization of cyclic anhydrides. beilstein-journals.orgnih.govbeilstein-journals.org The strong hydrogen-bonding ability of the thiourea, enhanced by the electron-withdrawing trifluoromethyl groups, is crucial for their catalytic efficacy. For example, a novel bis-thiourea catalyst based on BINAM was developed for the asymmetric aza-Henry reaction, affording β-nitroamines in good yields and high enantioselectivities. nih.gov

Furthermore, 3,5-bis(trifluoromethyl) phenylammonium triflate (BFPAT) has been utilized as a green organocatalyst for the one-pot synthesis of indeno[1,2-b]pyridine derivatives. jourcc.com This highlights the versatility of aniline-derived catalysts in promoting complex multi-component reactions.

Table 1: Examples of Organocatalytic Reactions Utilizing Bis(trifluoromethyl)phenyl Moieties

| Reaction Type | Catalyst Type | Role of Bis(trifluoromethyl)phenyl Group | Reference |

| Asymmetric Aza-Henry Reaction | Bis-thiourea BINAM-based catalyst | Enhances hydrogen-bonding ability of thiourea | nih.gov |

| Michael Addition | N-sulfinylthiourea | Acidifying and chiral controlling moiety | beilstein-journals.org |

| Synthesis of Indeno[1,2-b]pyridines | 3,5-Bis(trifluoromethyl) phenylammonium triflate | Green organocatalyst | jourcc.com |

| Asymmetric Synthesis of Axially Chiral Benzamides | Bifunctional organocatalyst | Component of the catalyst structure | beilstein-journals.org |

In Advanced Materials Science

The incorporation of this compound into polymer backbones is a strategic approach to enhance material properties, particularly thermal stability and chemical resistance. The presence of trifluoromethyl (-CF3) groups imparts unique characteristics to the resulting polymers. Aromatic polyimides, known for their exceptional thermal stability, mechanical strength, and chemical resistance, are a key class of materials benefiting from fluorinated diamines like 2,2'-bis(trifluoromethyl)benzidine (B1298469), a related compound. researchgate.netchemicalbook.com

The introduction of -CF3 groups can increase the glass transition temperature (Tg), a measure of thermal stability. For example, polyimides synthesized from 2,2'-bis(trifluoromethyl)benzidine exhibit high glass transition temperatures, in some cases ranging from 300 to 359 °C and even up to 455°C for poly(ester imide) copolymers. chemicalbook.comresearchgate.net These polymers also show high thermal stability, with 5% weight loss occurring at temperatures between 523 and 605°C. researchgate.net The rigidity and nonplanar structure of such diamines contribute to these high thermal properties. researchgate.net

Moreover, the fluorine content enhances chemical resistance. gilsoneng.com The strong carbon-fluorine bond is resistant to chemical attack, and the bulky -CF3 groups can shield the polymer backbone from solvents and corrosive chemicals. thermofisher.com This is a general principle applied in materials science, where fluorination is a common strategy to improve the durability of polymers. While specific data on polymers derived from this compound is not extensively detailed in the provided results, the well-documented effects of incorporating similar fluorinated diamines, such as 2,2'-bis(trifluoromethyl)benzidine, into polyimides and other polymers provide a strong indication of the expected enhancements. researchgate.netchemicalbook.comresearchgate.net These enhancements include improved solubility in organic solvents, which is beneficial for processing, and the creation of materials with a desirable balance of properties for applications in aerospace and electronics. researchgate.netchemicalbook.comresearchgate.net

Below is a table summarizing the properties of polyimides synthesized from a related fluorinated diamine, 2,2'-bis(trifluoromethyl)benzidine, which illustrates the typical enhancements conferred by trifluoromethyl groups.

| Property | Value Range | Reference |

| Glass Transition Temperature (Tg) | 345–366 °C | researchgate.net |

| 5% Weight Loss Temperature (in N2) | 535–605 °C | researchgate.net |

| 5% Weight Loss Temperature (in air) | 523–594 °C | researchgate.net |

| Tensile Strength | 92–145 MPa | researchgate.net |

| Coefficient of Thermal Expansion (CTE) | 6.8–63.1 ppm/°C | researchgate.net |

The incorporation of this compound into materials can influence their electrical properties. The strong electron-withdrawing nature of the trifluoromethyl groups can alter the electronic structure of a polymer, which in turn affects its conductivity. While research specifically detailing the electrical conductivity of polymers derived from this compound is not prevalent in the search results, the impact of aniline and its derivatives on the conductivity of polymers is a well-established field of study.

For instance, polyaniline (PANI) is an intrinsically conducting polymer whose electrical properties can be tuned through doping and modification. researchgate.net The synthesis of polyaniline often involves the polymerization of aniline monomers, and the resulting conductivity can be influenced by various factors, including the presence of dopants and crosslinkers. researchgate.net The introduction of substituents on the aniline ring, such as the trifluoromethyl groups in this compound, would be expected to significantly modify the electronic bandgap and charge transport properties of the resulting polymer.

In related materials, the introduction of trifluoromethyl groups is a strategy to modify the dielectric properties of polymers. For example, poly(ester imide) copolymers containing 2,2'-bis(trifluoromethyl)benzidine have been investigated for their potential as dielectric substrate materials for high-frequency flexible printed circuit boards due to their excellent dielectric properties. chemicalbook.com This suggests that polymers derived from this compound could be developed for applications requiring specific electrical insulation or dielectric performance rather than high conductivity. The trifluoromethyl groups can lower the dielectric constant and dielectric loss, which are desirable properties for materials used in advanced electronics.

The unique electronic and physical properties imparted by the trifluoromethyl groups make this compound a compound of interest for applications in organic electronics. The incorporation of this molecule into organic semiconductors can influence key parameters such as charge carrier mobility, energy levels, and stability.

Fluorinated polyimides, synthesized from diamines like the related 2,2'-bis(trifluoromethyl)benzidine, are being explored for flexible electronics. researchgate.net These materials can be solution-cast into flexible and tough films with excellent optical transparency, making them suitable for substrates in flexible displays and other optoelectronic devices. chemicalbook.comresearchgate.net The high thermal stability of these polyimides is also a crucial advantage for device fabrication and operation. researchgate.net

The electron-withdrawing nature of the trifluoromethyl groups can be used to tune the energy levels (HOMO and LUMO) of organic materials. This is a critical aspect in the design of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs) to ensure efficient charge injection, transport, and recombination. While direct applications of this compound in such devices are not detailed in the provided search results, the use of fluorinated building blocks is a common strategy in the field. The introduction of fluorine atoms can enhance the electron-accepting properties of a material, making it a better n-type semiconductor.

While specific research on this compound in liquid crystal applications is not prominent in the search results, the use of related trifluoromethylanilines and other fluorinated compounds in the development of new liquid crystal materials is an active area of research. The introduction of fluorine atoms or trifluoromethyl groups into the molecular structure of liquid crystals can significantly influence their mesomorphic properties, such as the clearing point, viscosity, and dielectric anisotropy.

The rationale for using fluorinated compounds lies in their ability to alter the intermolecular forces and molecular packing, which are critical for the formation of liquid crystalline phases. The strong dipole moment associated with the C-F bond can lead to desirable dielectric properties, which are essential for the operation of liquid crystal displays (LCDs). Therefore, it is plausible that this compound or its derivatives could serve as valuable building blocks for the synthesis of novel liquid crystals with tailored properties for advanced display technologies.

Future Research Directions for 2,3 Bis Trifluoromethyl Aniline

Development of Novel and Highly Regioselective Synthetic Pathways

The synthesis of polysubstituted anilines, especially those with specific regiochemistry like the 2,3-disubstitution pattern, remains a challenge in organic chemistry. Future research will likely focus on developing more efficient, scalable, and regioselective methods to produce 2,3-bis(trifluoromethyl)aniline and its derivatives. Current multi-step syntheses can be arduous, and developing novel pathways is crucial for making this compound more accessible for broader applications.

Key research avenues may include:

Transition-Metal Catalysis: Exploring novel copper- or palladium-catalyzed amination reactions on pre-functionalized 1,2-bis(trifluoromethyl)benzene precursors could provide direct and high-yield routes. researchgate.net

Directed Ortho-Metalation: Investigating directed ortho-lithiation or related metalation strategies on 3-(trifluoromethyl)aniline, followed by trifluoromethylation, could offer a regiocontrolled approach to the desired 2,3-isomer.

Flow Chemistry: The application of continuous flow technologies could enable better control over reaction parameters for hazardous or highly exothermic fluorination reactions, potentially improving yield and safety for large-scale production.

One-Pot Syntheses: Designing one-pot, multi-component reactions from simpler starting materials would significantly improve atom economy and reduce purification steps, making the synthesis more environmentally benign. nih.gov

Exploration of Expanded Catalytic Applications

The distinct electronic properties conferred by the two CF₃ groups make this compound an intriguing candidate as a ligand or ancillary component in catalysis. The strong electron-withdrawing nature can modulate the electronic environment of a metal center, potentially leading to novel reactivity or enhanced catalytic performance.

Future investigations could explore its use in:

Ligand Development: Synthesizing Schiff base, phosphine (B1218219), or N-heterocyclic carbene (NHC) ligands derived from this compound. The steric bulk and electronic properties could influence the stability and activity of catalysts for cross-coupling, hydrogenation, and polymerization reactions.

Organocatalysis: Employing derivatives of this compound as organocatalysts, where the aniline (B41778) moiety can participate in hydrogen bonding or act as a Brønsted acid/base, influenced by the adjacent CF₃ groups.

Photoredox Catalysis: Investigating the electrochemical properties of this compound derivatives for their potential as photosensitizers or redox mediators in light-driven chemical transformations. researchgate.net

Integration into Next-Generation Functional Materials with Tailored Properties

The incorporation of trifluoromethyl groups is a well-established strategy for enhancing the properties of organic materials, including thermal stability, chemical resistance, and lipophilicity. tuodaindus.comlookchem.com The specific 2,3-substitution pattern offers a unique platform for creating materials with precisely tuned characteristics.

Promising areas for future research include:

High-Performance Polymers: Using this compound as a monomer for the synthesis of polyimides, polyamides, or polyurethanes. The resulting polymers are expected to exhibit high thermal stability, low dielectric constants, and enhanced solubility in organic solvents.

Organic Electronics: Designing and synthesizing derivatives for applications in Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs). The electron-withdrawing CF₃ groups can lower the HOMO/LUMO energy levels of conjugated systems, which is critical for tuning charge injection/transport properties and device efficiency. tuodaindus.com

Liquid Crystals: Exploring the use of this compound as a core structure in the design of novel liquid crystalline materials, where the steric and polar interactions of the CF₃ groups could influence mesophase behavior.

| Research Area | Potential Application | Key Properties Conferred by 2,3-(CF₃)₂ Motif |

| Polymers | Aerospace, electronics, membranes | High thermal stability, chemical resistance, low dielectric constant |

| Organic Electronics | OLEDs, OPVs, OFETs | Tunable HOMO/LUMO levels, improved charge transport, enhanced stability |

| Liquid Crystals | Displays, sensors | Modified mesophase behavior, unique dielectric anisotropy |

Advanced Computational Modeling for Deeper Mechanistic Understanding and Property Prediction

Computational chemistry provides powerful tools for predicting molecular properties and understanding reaction mechanisms at a level of detail that is often inaccessible through experimentation alone. For a molecule with the complexity of this compound, computational modeling is an invaluable research direction.

Future studies will likely employ:

Density Functional Theory (DFT): DFT calculations can be used to predict geometric structures, vibrational frequencies, and electronic properties such as HOMO/LUMO energy levels, electrostatic potential maps, and NMR chemical shifts. mdpi.com This information can guide the rational design of new derivatives for specific applications in materials science and catalysis. researchgate.net

Molecular Dynamics (MD) Simulations: MD simulations can model the behavior of polymers or other materials derived from this compound, providing insights into their bulk properties, such as morphology, chain packing, and thermal stability.

Reaction Pathway Modeling: Computational analysis of potential synthetic routes can help identify the most energetically favorable pathways, predict transition states, and explain observed regioselectivity, thereby accelerating the development of new and improved synthetic methods.

Investigation of Emerging N-Trifluoromethylation and Other Fluorination Strategies

While the aniline ring already contains two trifluoromethyl groups, the nitrogen atom of the amino group represents another site for functionalization. The field of N-trifluoromethylation has seen significant advances, with the development of new reagents and methods. academie-sciences.fr

Future research should focus on:

Direct N-Trifluoromethylation: Applying modern electrophilic or nucleophilic trifluoromethylation reagents to this compound to synthesize 2,3-bis(trifluoromethyl)-N-(trifluoromethyl)aniline. chinesechemsoc.orgnih.gov The resulting compound, with three CF₃ groups attached to the aniline core, would possess extreme electron deficiency and unique chemical properties worth exploring.

Mechanism of Action: Studying the reactivity of the highly sterically hindered and electron-poor amino group in these reactions. The proximity of the two CF₃ groups may necessitate specialized reagents or reaction conditions to achieve successful N-functionalization. chinesechemsoc.org

Synthesis of N-Fluoroalkyl Derivatives: Beyond the N-CF₃ group, exploring the addition of other fluoroalkyl chains (e.g., -CF₂H, -C₂F₅) to the nitrogen atom to further tune the electronic and physical properties of the molecule for applications in pharmaceuticals and agrochemicals.

Broadening the Scope of its Utility as a Key Building Block for Diverse Chemical Scaffolds

This compound is a versatile building block that can be used to construct a wide range of more complex molecules. sigmaaldrich.comchemodex.com Its unique substitution pattern can be leveraged to create novel chemical scaffolds for various applications, particularly in life sciences.

Key future directions include:

Pharmaceutical and Agrochemical Synthesis: Using the aniline as a starting material for the synthesis of novel bioactive compounds. The two CF₃ groups can enhance metabolic stability, binding affinity, and membrane permeability of drug candidates. nih.gov Research would involve incorporating this moiety into known pharmacophores or using it in fragment-based drug discovery campaigns.

Heterocyclic Chemistry: Employing the amino group in condensation reactions (e.g., Skraup, Friedländer, or Paal-Knorr syntheses) to construct novel trifluoromethyl-substituted quinolines, pyrroles, and other N-heterocycles. These scaffolds are prevalent in medicinal chemistry.

Supramolecular Chemistry: Designing and synthesizing host-guest systems or molecular sensors where the electron-poor aromatic ring of this compound can participate in non-covalent interactions, such as π-stacking with electron-rich aromatic systems.

Q & A

Basic Research Questions

Q. What are effective synthetic routes for 2,3-Bis(trifluoromethyl)aniline, and how do regioselectivity challenges influence yield?

- Methodological Answer : The compound can be synthesized via catalytic hydrogenation of 2,3-bis(trifluoromethyl)nitrobenzene using palladium on carbon (Pd/C) in ethyl acetate . Regioselectivity challenges arise due to steric hindrance from adjacent trifluoromethyl groups. Optimizing catalyst loading (e.g., 2-5 wt% Pd/C) and reaction time (6-12 hours) improves yields. Purification via vacuum distillation or column chromatography (silica gel, hexane/ethyl acetate) is critical to isolate the isomer .

Q. How can researchers characterize the electronic effects of trifluoromethyl groups in this compound?

- Methodological Answer : Use 19F NMR to assess electronic environments, as fluorine chemical shifts correlate with substituent electronegativity and resonance effects. Compare Hammett σ constants with meta- and para-substituted analogs (e.g., 3,5-bis(trifluoromethyl)aniline) to quantify electron-withdrawing effects. Computational studies (DFT) further clarify charge distribution and frontier molecular orbitals .

Q. What spectroscopic techniques validate the purity and structure of this compound?

- Methodological Answer :

- 1H/13C NMR : Confirm aromatic proton integration and absence of nitro group peaks (δ ~8.5 ppm for nitro derivatives).

- Mass Spectrometry (EI-MS) : Look for molecular ion peaks at m/z 229 (C8H5F6N) and fragmentation patterns consistent with trifluoromethyl loss.

- IR Spectroscopy : Identify N-H stretches (~3400 cm⁻¹) and C-F vibrations (1100-1300 cm⁻¹) .

Advanced Research Questions

Q. How do steric and electronic factors influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : The proximity of trifluoromethyl groups creates steric hindrance, limiting access to the amino group in Pd-catalyzed reactions. Use bulky ligands (e.g., XPhos) to stabilize intermediates and enhance coupling efficiency. Kinetic studies under varying temperatures (25–80°C) and solvent polarities (DMF vs. THF) reveal optimal conditions for Suzuki-Miyaura or Buchwald-Hartwig reactions .

Q. What strategies resolve contradictory data on the catalytic activity of this compound in polymer synthesis?

- Methodological Answer : Contradictions may arise from impurities (e.g., residual nitro precursors) or solvent effects. Perform HPLC-MS to quantify trace impurities. Compare thermal stability (TGA/DSC) of polymers synthesized under inert (N2) vs. aerobic conditions. Computational modeling (MD simulations) predicts backbone rigidity and glass transition temperatures (Tg) influenced by fluorine content .

Q. How can computational methods predict the biological activity of derivatives of this compound?

- Methodological Answer : Use molecular docking (AutoDock Vina) to screen derivatives against target enzymes (e.g., Mycobacterium tuberculosis enoyl-ACP reductase). QSAR models trained on analogs (e.g., 3,5-bis(trifluoromethyl)salicylanilides) correlate substituent position with MIC values. Validate predictions via in vitro assays (microplate Alamar Blue) .

Q. What environmental mitigation strategies are effective for this compound synthesis byproducts?

- Methodological Answer : Employ photocatalytic degradation using TiO2/ZnO nanoparticles under visible light (300W xenon lamp) to break down aromatic amines in wastewater. Monitor degradation efficiency via HPLC (C18 column, acetonitrile/water mobile phase) and adjust pH (5–9) to optimize reaction kinetics. LC-MS identifies intermediates (e.g., hydroxylated derivatives) .

Key Considerations for Researchers

- Stereoelectronic Effects : The 2,3-substitution pattern increases steric strain, reducing nucleophilic reactivity compared to 3,5-isomers.

- Safety : Use PPE (gloves, goggles) due to potential skin/eye irritation .

- Environmental Impact : Prioritize photocatalytic degradation for waste mitigation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.